Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound notable for its unique structural features and potential applications in scientific research. This compound belongs to the class of spiro compounds, which are characterized by the presence of two or more rings that share a single atom. The specific molecular formula for this compound is with a molecular weight of approximately 486.0 g/mol.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is available for research purposes. It has been assigned the CAS number 42573-57-9, which is used for identification in chemical literature and databases.
Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate can be classified as:
The synthesis of Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate can be approached through several methods:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular structure of Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate can be represented using various chemical notation systems:
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=C(C=CC(=C5)Br)OEthyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate may undergo various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing biological activity.
The mechanism of action for Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors. Preliminary studies suggest potential roles in modulating signaling pathways related to neuropharmacology or cancer therapy.
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for confirming identity and purity.
Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate has potential applications in various scientific fields:
This compound represents a significant area of interest for researchers focused on drug discovery and development due to its unique properties and potential biological activities.
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1